

Application Note: GC-MS Analysis of 3,7-Dimethylnonane

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Compound of Interest

Compound Name: 3,7-Dimethylnonane

Cat. No.: B103575

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Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of **3,7-Dimethylnonane** using Gas Chromatography-Mass Spectrometry (GC-MS). **3,7-Dimethylnonane** (C₁₁H₂₄) is a branched-chain alkane that may be of interest in various fields, including organic synthesis, environmental analysis, and as a potential biomarker.^{[1][2][3]} The methodology outlined here is designed to be a robust starting point for researchers, offering guidance on sample preparation, instrument parameters, and data analysis.

Introduction

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.^{[4][5]} For non-polar hydrocarbons such as **3,7-Dimethylnonane**, GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns. This protocol details a standard method that can be adapted to various sample matrices.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples where **3,7-Dimethylnonane** is a component, a direct injection following dilution may

be sufficient. For more complex matrices, an extraction step is necessary.

a) Liquid-Liquid Extraction (for aqueous samples):

- To 10 mL of the aqueous sample in a separatory funnel, add 5 mL of a non-polar, volatile organic solvent such as hexane or pentane.
- Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
- Allow the layers to separate completely.
- Collect the organic layer (top layer) containing the **3,7-Dimethylnonane**.
- Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
- The extract can be concentrated if necessary by gentle evaporation of the solvent under a stream of nitrogen.
- Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

b) Dilution (for organic samples):

- If the sample is already in a volatile organic solvent compatible with the GC system, dilute it to an appropriate concentration (typically in the low ppm or high ppb range) with the same solvent.
- Transfer the diluted sample to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **3,7-Dimethylnonane** and can be adjusted based on the specific instrumentation and desired chromatographic resolution.

| Parameter | Recommended Setting |
|--------------------------|--|
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40 - 200 |

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of **3,7-Dimethylnonane**.

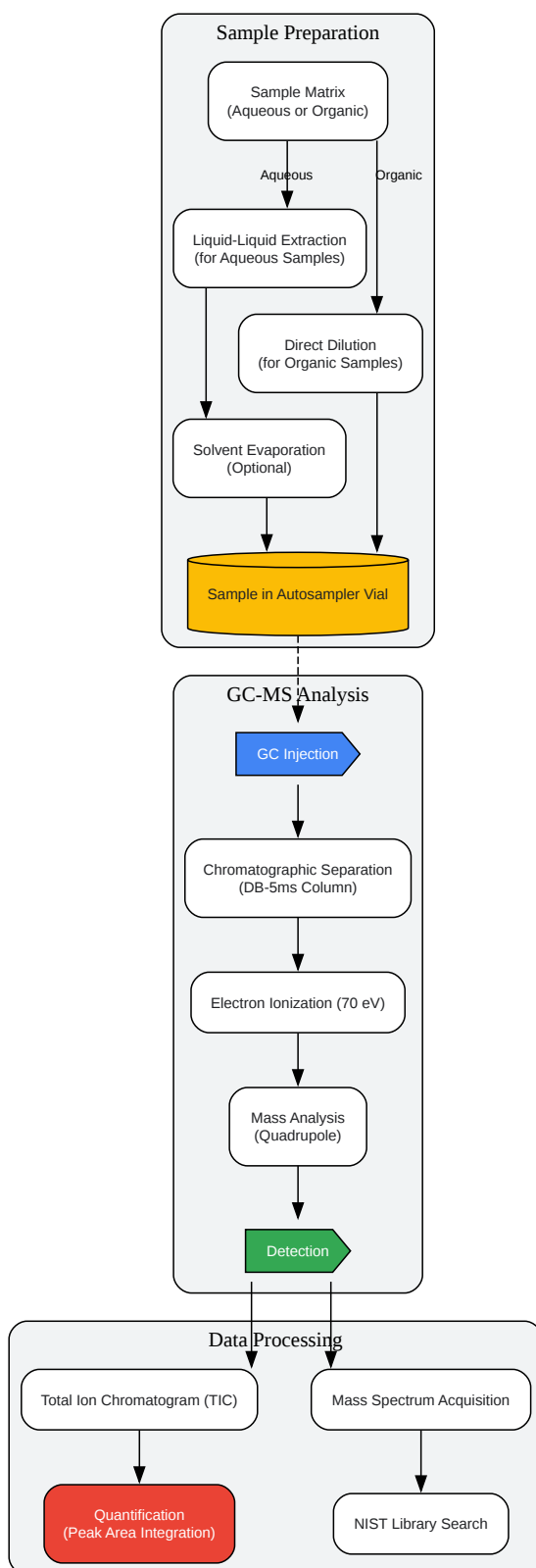
| Parameter | Value | Reference |
|---|---------------------------------|-----------|
| Molecular Formula | C ₁₁ H ₂₄ | [1][2][3] |
| Molecular Weight | 156.31 g/mol | [1][3] |
| CAS Number | 17302-32-8 | [1][2][3] |
| Kovats Retention Index (Standard Non-Polar Column) | 1042 | [2][3] |
| Kovats Retention Index (Semi- Standard Non-Polar Column) | 1036 - 1074 | [3] |

Mass Spectral Data

The mass spectrum of **3,7-Dimethylnonane** is characterized by a series of alkyl fragment ions. The molecular ion peak (m/z 156) is typically of very low abundance or absent in EI spectra of branched alkanes.[1] The most abundant and characteristic ions for identification and quantification are summarized in the table below.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment |
|----------------------------|------------------------|--|
| 43 | ~80 | [C ₃ H ₇] ⁺ |
| 57 | 100 (Base Peak) | [C ₄ H ₉] ⁺ |
| 71 | ~90 | [C ₅ H ₁₁] ⁺ |
| 85 | ~40 | [C ₆ H ₁₃] ⁺ |

Mandatory Visualizations



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Caption: Experimental workflow for the GC-MS analysis of **3,7-Dimethylnonane**.



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Caption: Logical relationship of key steps in the GC-MS protocol.

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